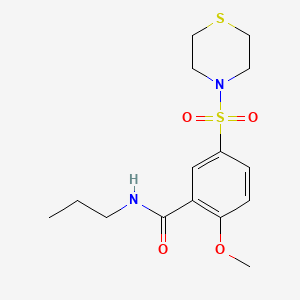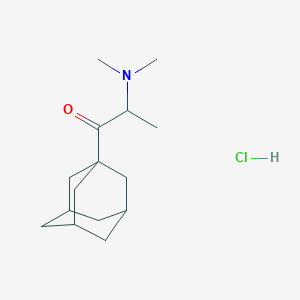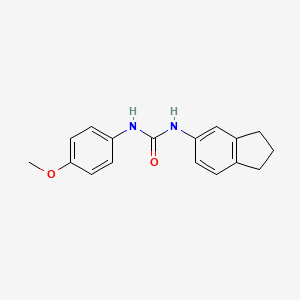![molecular formula C12H8BrClN4O B5123803 5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-bromopyrazole with 4-chlorobenzohydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce oxides or hydrides, respectively.
Scientific Research Applications
5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A precursor in the synthesis of the compound, known for its biological activities.
4-Chlorobenzohydrazide: Another precursor, used in the formation of the oxadiazole ring.
1,2,4-Oxadiazole Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
5-[(4-Bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the combination of the pyrazole and oxadiazole rings, which confer specific biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable target for research and development in various fields.
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN4O/c13-9-5-15-18(6-9)7-11-16-12(17-19-11)8-1-3-10(14)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZMBMJXJVDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,8-dimethyl-2-((Z)-1-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B5123736.png)
![4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-YL}butanamide](/img/structure/B5123738.png)

![1-(3,4-dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine](/img/structure/B5123749.png)
![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B5123770.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B5123774.png)
![2-[N-(benzenesulfonyl)anilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide](/img/structure/B5123782.png)


![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5123817.png)


